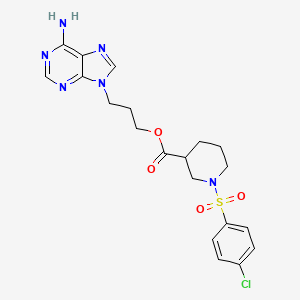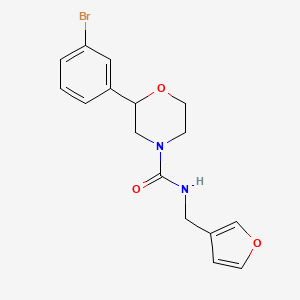
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, also known as APC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate involves its ability to bind to specific targets in cells, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to modulate the activity of certain neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, modulation of neurotransmitter activity, and anti-inflammatory properties. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have low toxicity and high selectivity for its targets, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate in lab experiments is its high selectivity for its targets, which allows for more precise and specific experiments. In addition, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.
Orientations Futures
There are several future directions for research involving 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, including further studies on its potential applications in cancer research, neuroscience, and immunology. In addition, there is a need for more research on the mechanism of action of 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate and its interactions with other compounds. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate, which may increase its availability and accessibility for researchers.
Méthodes De Synthèse
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chlorobenzene sulfonamide with 3-piperidinyl propylamine, followed by the reaction of the resulting compound with 6-chloro-9H-purine-6-amine. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation. In neuroscience, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to modulate the activity of certain neurotransmitters, leading to potential therapeutic applications for neurological disorders. In immunology, 3-(6-Aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
3-(6-aminopurin-9-yl)propyl 1-(4-chlorophenyl)sulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4S/c21-15-4-6-16(7-5-15)32(29,30)27-9-1-3-14(11-27)20(28)31-10-2-8-26-13-25-17-18(22)23-12-24-19(17)26/h4-7,12-14H,1-3,8-11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEMKBANBODSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OCCCN3C=NC4=C(N=CN=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7551717.png)
![6-[3-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551724.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)

![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551749.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7551762.png)

![2-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-1H-quinoline-4-carboxamide](/img/structure/B7551772.png)
![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-methylsulfonylbenzamide](/img/structure/B7551780.png)
![3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7551790.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![3-(methanesulfonamido)-2,4,6-trimethyl-N-[4-(thiadiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B7551822.png)